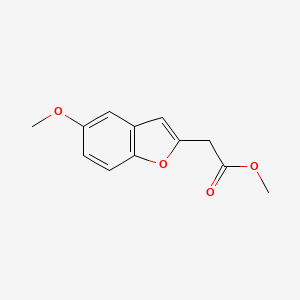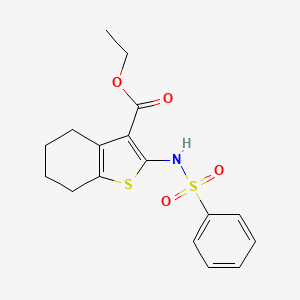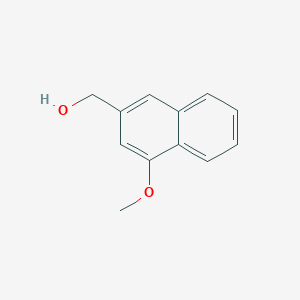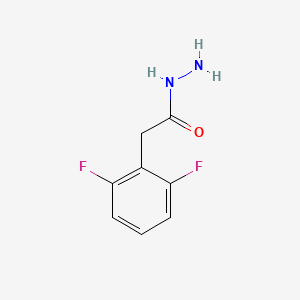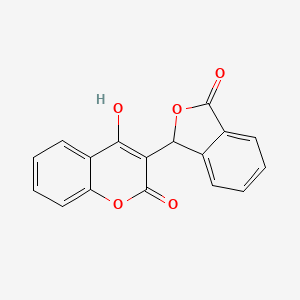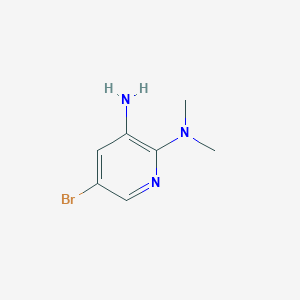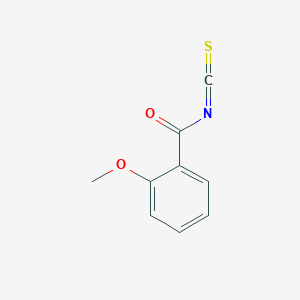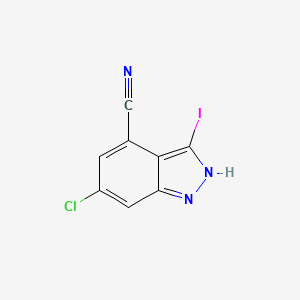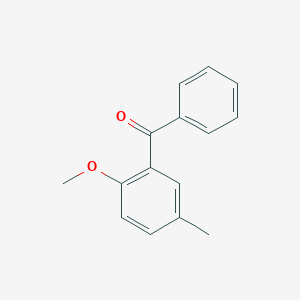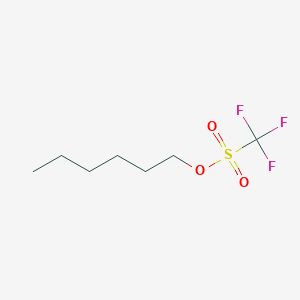
Methanesulfonic acid, trifluoro-, hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid (MsOH) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Trifluoromethanesulfonic acid, also known as Triflic acid, is a sulfonic acid with the chemical formula CF3SO3H . It is one of the strongest known acids .
Synthesis Analysis
The first commercial production of Methanesulfonic acid was developed in the 1940s by Standard Oil of Indiana, based on oxidation of dimethylsulfide by O2 from air . Trifluoromethanesulfonic acid is produced industrially by electrochemical fluorination (ECF) of methanesulfonic acid .Molecular Structure Analysis
The molecular structure of Methanesulfonic acid is H3C−S(=O)2−OH . For Trifluoromethanesulfonic acid, the molecular structure is CF3SO3H .Chemical Reactions Analysis
Trifluoromethanesulfonic acid is useful in protonations because the conjugate base of triflic acid is nonnucleophilic . It is also used as an acidic titrant in nonaqueous acid-base titration .Physical And Chemical Properties Analysis
Methanesulfonic acid has a clear, colorless appearance, a density of 1.48 g/cm3, a melting point of 17 to 19 °C, and is miscible in water . Trifluoromethanesulfonic acid is a colorless liquid with a density of 1.696 g/mL, a melting point of -40 °C, and a boiling point of 162 °C .Mechanism of Action
Safety and Hazards
Methanesulfonic acid is considered hazardous and can cause severe skin burns and eye damage . Trifluoromethanesulfonic acid is also considered hazardous, with risks including flammability, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Properties
| 53059-88-4 | |
Molecular Formula |
C7H13F3O3S |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
hexyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H13F3O3S/c1-2-3-4-5-6-13-14(11,12)7(8,9)10/h2-6H2,1H3 |
InChI Key |
TZHLRBCSJJHPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
